molecular formula C11H10ClN3O B13864978 4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine

4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine

Cat. No.: B13864978
M. Wt: 235.67 g/mol
InChI Key: QKWDWXUNPDIWJD-UHFFFAOYSA-N
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Description

4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline is a chemical compound with the molecular formula C11H10ClN3O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline typically involves the reaction of 2-chloropyrimidine with 2-methylaniline under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 2-methylaniline attacks the chloropyrimidine ring, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline

InChI

InChI=1S/C11H10ClN3O/c1-7-6-8(2-3-9(7)13)16-10-4-5-14-11(12)15-10/h2-6H,13H2,1H3

InChI Key

QKWDWXUNPDIWJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC(=NC=C2)Cl)N

Origin of Product

United States

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